N-Trimethyllysine

Beschreibung

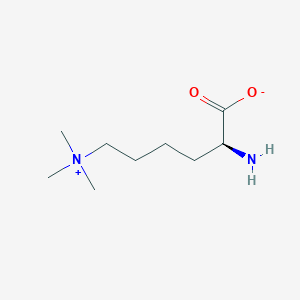

Structure

3D Structure

Eigenschaften

CAS-Nummer |

19253-88-4 |

|---|---|

Molekularformel |

C9H20N2O2 |

Molekulargewicht |

188.27 g/mol |

IUPAC-Name |

(2S)-2-amino-6-(trimethylazaniumyl)hexanoate |

InChI |

InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1 |

InChI-Schlüssel |

MXNRLFUSFKVQSK-QMMMGPOBSA-N |

SMILES |

C[N+](C)(C)CCCCC(C(=O)O)N |

Isomerische SMILES |

C[N+](C)(C)CCCC[C@@H](C(=O)[O-])N |

Kanonische SMILES |

C[N+](C)(C)CCCCC(C(=O)[O-])N |

Andere CAS-Nummern |

19253-88-4 |

Physikalische Beschreibung |

Solid |

Synonyme |

6-N-L-trimethyl-L-lysine epsilon-N-trimethyl-L-lysine epsilon-N-trimethyl-lysine N(6),N(6),N(6)-trimethyl-L-lysine TRIMETHYLLLYSINE trimethyllysine trimethyllysine chloride, (S)-isomer trimethyllysine hydroxide, inner salt, (S)-isomer trimethyllysine hydroxide,inner salt, (+-)-isomer trimethyllysine, (+-)-isome |

Herkunft des Produkts |

United States |

Biosynthesis of N Trimethyllysine

Enzymatic Pathways of N-Trimethyllysine Formation

The generation of this compound is an enzymatically controlled process. In mammals, this compound is not synthesized as a free amino acid but is derived from the post-translational modification of lysine (B10760008) residues within proteins. rsc.orgnih.gov Conversely, some lower eukaryotes, like the fungus Neurospora crassa, can synthesize this compound de novo from free lysine. rsc.orgnih.gov

In mammals, the synthesis of protein-bound this compound is catalyzed by a class of enzymes known as Protein Lysine Methyltransferases (KMTs). nih.govtandfonline.com These enzymes facilitate the post-translational methylation of the ε-amino group of specific lysine residues within a protein sequence. ontosight.ainih.gov This modification can occur in up to three successive steps, leading to the formation of monomethyllysine, dimethyllysine, and finally, trimethyllysine. nih.gov Each methylation step alters the size and hydrophobicity of the lysine side chain while preserving its positive charge. nih.gov

The enzymatic methylation of lysine by KMTs requires the cosubstrate S-Adenosylmethionine (SAM). nih.govwikipedia.orgamsbio.com SAM is the universal methyl group donor in a vast number of biological methylation reactions, including the methylation of proteins, nucleic acids, and lipids. wikipedia.orgnih.gov The reaction mechanism involves the nucleophilic attack of the lysine's ε-amino group on the electrophilic methyl group of SAM. nih.gov This transfer occurs via an S_N2 mechanism, resulting in the methylation of the lysine residue and the conversion of SAM to S-Adenosylhomocysteine (SAH). nih.gov For each of the three methyl groups added to form this compound, a separate molecule of SAM is required. nih.gov The ratio of SAM to SAH within the cell can influence the activity of methyltransferases, as SAH can act as a product inhibitor. nih.gov

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Class/Name | Organism(s) | Substrate(s) | Product | Role |

|---|---|---|---|---|

| Protein Lysine Methyltransferases (KMTs) | Mammals, Eukaryotes | Protein-bound Lysine, S-Adenosylmethionine | Protein-bound this compound, S-Adenosylhomocysteine | Catalyzes the post-translational methylation of lysine residues within proteins. nih.govtandfonline.com |

| S-adenosylmethionine: ε-N-L-lysine methyltransferase | Neurospora crassa | L-lysine, S-Adenosylmethionine | This compound, S-Adenosylhomocysteine | Catalyzes the de novo synthesis of this compound from free L-lysine. plos.orgnih.gov |

In contrast to the pathway in mammals, the filamentous fungus Neurospora crassa possesses an enzymatic pathway for the de novo synthesis of this compound directly from free L-lysine. rsc.orgnih.gov Research has identified and characterized an enzyme, S-adenosylmethionine: ε-N-L-lysine methyltransferase, which catalyzes the sequential methylation of L-lysine to ε-N-monomethyl-L-lysine, ε-N-dimethyl-L-lysine, and ultimately ε-N-trimethyl-L-lysine. nih.gov

In this pathway, S-Adenosylmethionine (SAM) also serves as the methyl group donor. nih.gov This direct methylation of a free amino acid is a significant metabolic distinction from mammalian systems, where no such enzyme for direct lysine methylation has been characterized. wikipedia.orgplos.org The entire four-step enzymatic pathway from this compound to L-carnitine has been successfully reconstructed from N. crassa into other organisms like Escherichia coli and Saccharomyces cerevisiae for biotechnological production of L-carnitine. frontiersin.orgresearchgate.net

Table 2: Comparison of this compound Biosynthesis Pathways

| Feature | Mammalian Pathway | Neurospora crassa Pathway |

|---|---|---|

| Initial Substrate | Lysine residue within a protein | Free L-lysine amino acid |

| Key Enzyme | Protein Lysine Methyltransferases (KMTs) | S-adenosylmethionine: ε-N-L-lysine methyltransferase |

| Process Type | Post-translational modification | De novo synthesis |

| Intermediate Product | Protein-bound this compound | Free this compound |

| Source of Free TML | Proteolytic degradation of methylated proteins | Direct enzymatic synthesis |

In mammals, the metabolic source of free this compound, the essential precursor for carnitine synthesis, is the breakdown of endogenous proteins. plos.orgrsc.org Proteins such as histones, calmodulin, and myosin, which have undergone post-translational trimethylation of their lysine residues, are subject to continuous turnover. rsc.orgfrontiersin.org The degradation of these proteins releases the modified amino acid as free this compound, which can then enter the carnitine biosynthesis pathway. wikipedia.orgmdpi.com The availability of free this compound is therefore dependent on the rate of methylation of proteins and their subsequent proteolysis. rsc.org When dietary intake is insufficient, this endogenous protein breakdown becomes the primary source for carnitine synthesis. plos.orgresearchgate.net

The degradation of proteins to release this compound is mediated by the two major cellular protein degradation systems: the ubiquitin-proteasome system (UPS) and the lysosomal pathway. mdpi.comthermofisher.com

Lysosomal Pathway: This system is responsible for the degradation of extracellular proteins brought into the cell via endocytosis, as well as intracellular components through autophagy. mdpi.comthermofisher.com Lysosomes are organelles filled with digestive enzymes that break down proteins and other macromolecules into their constituent parts, such as amino acids. numberanalytics.com Proteins containing this compound residues can be degraded through this pathway, releasing the free amino acid into the cell. wikipedia.orgrsc.orgresearchgate.net

Ubiquitin-Proteasome System (UPS): The UPS is the primary mechanism for the degradation of most short-lived, misfolded, or damaged intracellular proteins. thermofisher.comnumberanalytics.com Proteins targeted for degradation by this pathway are tagged with ubiquitin molecules, which directs them to the proteasome, a large protein complex that unfolds and cleaves the protein into small peptides. These peptides are then further broken down into amino acids by other cellular peptidases. This process also contributes to the pool of free this compound by degrading trimethylated intracellular proteins like histones and myosin. frontiersin.orgmdpi.com

Together, these two pathways ensure the regulated turnover of methylated proteins, thereby controlling the supply of free this compound for vital metabolic functions like carnitine synthesis. thermofisher.com

Generation of Free this compound from Endogenous Protein Degradation in Mammals

Identification of this compound Residues in Key Proteins (e.g., Histones, Calmodulin, Cytochrome c, Myosin)

This compound (TML) is not incorporated into proteins during translation but is formed through a post-translational modification process. This process involves the enzymatic methylation of specific lysine residues within polypeptide chains, using S-adenosylmethionine as the methyl group donor. lmdb.ca The resulting TML residues are found in a variety of proteins across different species, where they play crucial roles. plos.orgplos.org The subsequent breakdown, or proteolysis, of these proteins releases free TML, which serves as a primary precursor for the biosynthesis of carnitine in mammals. lmdb.carsc.orghmdb.ca Key proteins that are well-documented to contain TML residues include histones, calmodulin, cytochrome c, and myosin. plos.orgplos.orgrsc.orgresearchgate.net

Histones: this compound is a significant post-translational modification found in histone proteins, which are crucial for the structure of chromatin in eukaryotic cells. hmdb.caresearchgate.net The methylation of lysine residues on histones, including the formation of trimethyllysine, is a key component of the "histone code." These modifications are dynamically regulated by specific enzymes and are involved in the regulation of gene expression and other chromatin-based processes. researchgate.netmdpi.com For instance, the Set1 methyltransferase can form a trimethyllysine residue on histone H3, which is a modification linked to changes in chromatin and the regulation of chromosome segregation. This permanent positive charge and the size of the trimethylated lysine are critical for its recognition by other proteins, known as "readers," which then initiate downstream cellular events. mdpi.com

Calmodulin: Calmodulin is a highly conserved calcium-binding protein that mediates numerous cellular processes. The presence of this compound has been identified in calmodulin from various organisms. In wheat germ, for example, the calmodulin protein consists of 149 amino acids and contains one mole of N'-trimethyllysine per mole of protein. oup.comjst.go.jp Similarly, calmodulin isolated from plants like Papaver somniferum and Euphorbia lathyris also contains TML residues. plos.org Even in invertebrates, such as the octopus, calmodulin has been found to contain ε-N-trimethyllysine, although in this case, the methylation was found to be partial. nih.gov Interestingly, the octopus calmodulin was fully functional, indicating that stoichiometric trimethylation may not be essential for its role in activating certain enzymes like myosin light chain kinase. nih.gov

Cytochrome c: Cytochrome c, a small heme protein associated with the inner mitochondrial membrane, is essential for the electron transport chain. uniprot.org The presence of this compound has been extensively documented in cytochrome c from fungi and higher plants. asm.org For example, cytochrome c from Neurospora crassa and baker's yeast (Saccharomyces cerevisiae) contains a single ε-N-trimethyllysine residue at the position corresponding to amino acid 72 in vertebrate cytochrome c. asm.org In higher plants, two TML residues are often present. asm.org Wheat germ cytochrome c contains two N6,N6,N6-trimethyllysine residues at positions 80 and 94. plos.orguniprot.org Similarly, pumpkin cytochrome c has also been found to contain two residues of ε-N-trimethyl-lysine. researchgate.net A specific methylase enzyme has been purified from wheat germ that methylates lysine residue 72 on cytochrome c, suggesting a specific and regulated process for this modification. nih.gov

Myosin: Myosin is a motor protein that plays a critical role in muscle contraction. Myosin heavy chains in both skeletal and cardiac muscle are known to contain this compound. plos.orgplos.org In adult chicken pectoralis muscle myosin, two methylated lysines have been identified in the N-terminal fragment of the heavy chain: ε-N-monomethyllysine at position 35 and ε-N-trimethyllysine at position 130. pnas.orgoup.com Further analysis of the chicken pectoralis muscle myosin head identified an additional ε-N-trimethyllysine residue at position 550. pnas.org The presence of N-epsilothis compound has also been confirmed in the heavy chain of rabbit skeletal muscle myosin. nih.gov The high degree of conservation of the sequence around the TML residue in different types of myosin suggests its functional importance. oup.com

Contribution of Dietary this compound to the Cellular Pool

While the breakdown of endogenous proteins provides a source of this compound for the cell, dietary intake is also a significant contributor to the body's TML pool. researchgate.netfrontiersin.orgnih.gov TML is introduced into the human body through the consumption of various animal- and plant-derived foods. frontiersin.orgnih.gov This exogenous TML can be found in both a free amino acid form and bound within proteins. researchgate.netnih.gov

Ubiquitous Presence of Free this compound in Plant-Based Foods

Contrary to earlier beliefs that free TML was rare in plants, recent research has demonstrated that it is, in fact, a ubiquitous free amino acid present at notable levels in many vegetables. plos.orgresearchgate.net This finding suggests that plant-based foods can be a conspicuous source of free TML in the diet. researchgate.net The analysis of numerous vegetables has confirmed the widespread occurrence of TML. plos.org

| Vegetable | TML Content (µg/g of fresh weight) |

|---|---|

| Tomato berry | 1.50 ± 0.11 |

| Sweet pepper berry | 1.25 ± 0.10 |

| Alfalfa leaves | 2.10 ± 0.15 |

| Green bean | 0.80 ± 0.05 |

| Pea | 1.10 ± 0.09 |

Data sourced from HPLC-ESI-MS/MS analysis as reported in scientific literature. plos.org

Dietary Protein-Bound this compound Sources (e.g., Animal-Based Foods)

Animal-based foods, such as meat and seafood, are another primary dietary source of this compound, where it is largely present in a protein-bound form. frontiersin.orgnih.govresearchgate.net Quantitative analysis of various common foods reveals that TML is present in virtually all food sources, but generally at higher levels in animal-derived products compared to plant-based ones. nih.gov This protein-bound TML becomes available to the body after the digestion and breakdown of dietary proteins.

| Food Source | TML Content (nmol/g) |

|---|---|

| Beef (Sirloin) | 144 ± 2 |

| Pork (Tenderloin) | 105 ± 1 |

| Chicken (Breast) | 123 ± 1 |

| Cod | 96 ± 4 |

| Shrimp | 109 ± 2 |

Data reflects total TML (free + protein-bound) quantified via LC-MS/MS analysis as reported in scientific literature. nih.gov

Metabolism and Catabolism of N Trimethyllysine

N-Trimethyllysine as the Initial Precursor in Carnitine Biosynthesis

This compound (TML), a methylated derivative of the essential amino acid lysine (B10760008), serves as the fundamental starting molecule for the endogenous production of L-carnitine. wikipedia.orgcaymanchem.comhmdb.ca In mammals, the primary source of TML for carnitine synthesis is the breakdown of endogenous proteins, such as histones, calmodulin, and myosin, which contain TML residues as a result of post-translational modification. hmdb.caresearchgate.netnih.govmdpi.com This proteolytic degradation releases free TML, initiating the carnitine biosynthetic pathway. hmdb.camdpi.com Additionally, TML can be obtained exogenously from dietary sources, with research indicating its presence in various vegetables. researchgate.netnih.gov

Overview of the Multistep Carnitine Biosynthesis Pathway in Mammals

The biosynthesis of L-carnitine from this compound is a highly conserved, four-step enzymatic pathway that spans two cellular compartments: the mitochondrion and the cytosol. wikipedia.orgmdpi.comrsc.org

Mitochondrial Hydroxylation: The pathway begins inside the mitochondria, where Nε-trimethyllysine is hydroxylated by the enzyme Nε-trimethyllysine hydroxylase (TMLH). mdpi.comrsc.org This reaction produces 3-hydroxy-Nε-trimethyllysine (HTML). rsc.org

Cytosolic Cleavage: The resulting HTML is then transported from the mitochondria to the cytosol. hmdb.camdpi.com Here, it is cleaved by the enzyme 3-hydroxy-Nε-trimethyllysine aldolase (B8822740) (HTMLA) into two products: 4-N-trimethylaminobutyraldehyde (TMABA) and glycine. wikipedia.orgmdpi.comrsc.org

Cytosolic Oxidation: The TMABA is subsequently oxidized by 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH), yielding γ-butyrobetaine (γBB). mdpi.comrsc.org

Final Cytosolic Hydroxylation: The final step, also occurring in the cytosol, involves the stereospecific hydroxylation of γBB by the enzyme γ-butyrobetaine hydroxylase (BBOX). wikipedia.orgrsc.org This reaction produces the final product, L-carnitine. rsc.org

Notably, the first and last enzymatic steps of this crucial pathway are catalyzed by a class of enzymes known as 2-oxoglutarate (2OG)-dependent dioxygenases. rsc.orgrsc.org

Nε-Trimethyllysine Hydroxylase (TMLH) / 6-N-Trimethyllysine Dioxygenase (TMLD)

The inaugural enzyme in the carnitine biosynthesis pathway is Nε-trimethyllysine hydroxylase, also referred to as trimethyllysine dioxygenase (TMLD) or TML hydroxylase. wikipedia.orggenecards.orgnih.govwikipedia.org It catalyzes the first committed step, converting this compound into 3-hydroxy-Nε-trimethyllysine. wikipedia.orgnih.gov

TMLH facilitates the stereospecific hydroxylation of its substrate, (2S)-Nε-trimethyllysine. researchgate.netresearchgate.netnih.gov The reaction involves the hydroxylation at the C-3 position of the TML molecule. researchgate.net Extensive enzymatic and asymmetric synthetic studies have precisely defined the stereochemistry of the product as (2S,3S)-3-hydroxy-Nε-trimethyllysine. rsc.orgresearchgate.netnih.govrsc.orgnih.gov

TMLH is a non-heme, iron-containing enzyme that belongs to the family of 2-oxoglutarate-dependent oxygenases. rsc.orgrsc.orgresearchgate.netresearchgate.net Its catalytic activity is strictly dependent on the presence of several cofactors. The essential requirements are ferrous iron (Fe(II)), 2-oxoglutarate (also known as α-ketoglutarate), and molecular oxygen (O₂). nih.govwikipedia.orgportlandpress.com L-ascorbate also serves as a necessary cofactor for the reaction. wikipedia.orgwikipedia.orgportlandpress.com

Site-directed mutagenesis studies have identified the specific amino acid residues within the enzyme's active site that are crucial for binding these cofactors. The Fe(II) ion is chelated by a triad (B1167595) of residues: H242, D244, and H389, while residues R391 and R398 are involved in binding the 2-oxoglutarate cosubstrate. researchgate.netnih.govrtu.lv

| Cofactor/Cosubstrate | Required for TMLH Activity | Binding Residues |

|---|---|---|

| Fe(II) (Ferrous Iron) | Yes | H242, D244, H389 |

| 2-Oxoglutarate (2OG) | Yes | R391, R398 |

| O₂ (Molecular Oxygen) | Yes | N/A |

| L-Ascorbate | Yes | N/A |

Studies involving subcellular fractionation have definitively shown that TMLH activity is exclusively localized within the mitochondrial matrix. genecards.orgnih.govresearchgate.netportlandpress.com This makes the initial hydroxylation of TML the only step in the entire carnitine biosynthesis pathway to occur within the mitochondria. mdpi.com Following its synthesis, the product, 3-hydroxy-Nε-trimethyllysine, must be transported out of the mitochondria into the cytosol, where the subsequent enzymes of the pathway reside. hmdb.camdpi.comloinc.org Research on the rat enzyme expressed in yeast suggests it is synthesized as a 47.5-kDa precursor protein, which is then processed into a smaller, mature 43-kDa protein upon its import into the mitochondria. genecards.orgnih.gov

The natural and primary substrate for TMLH is (2S)-Nε-trimethyllysine. researchgate.netresearchgate.net However, research indicates that the enzyme exhibits some flexibility and can act on molecules other than its native substrate. researchgate.net Investigations into substrate analogues have revealed that TMLH can also hydroxylate compounds such as trimethylornithine, trimethylhomolysine, and bulkier analogues like dimethylethyllysine, dimethylpropyllysine, and dimethylisopropyllysine. researchgate.net

The specificity for the primary substrate is ensured by key amino acid residues in the enzyme's active site. Mutagenesis studies have highlighted the importance of an "aromatic cage," comprising residues Y217, W221, and Y234, which is responsible for recognizing the trimethylammonium group of the TML substrate. researchgate.netnih.govrtu.lv Additional residues, D231 and N334, are crucial for binding the α-amino and carboxyl groups of the substrate. nih.govrtu.lv

| Substrate/Analogue | Activity with TMLH |

|---|---|

| (2S)-Nε-trimethyllysine (Natural Substrate) | High |

| Trimethylornithine | Yes |

| Trimethylhomolysine | Yes |

| Dimethylethyllysine | Yes |

| Dimethylpropyllysine | Yes |

| Dimethylisopropyllysine | Yes |

Subcellular Localization of TMLH/TMLD Activity (Mitochondrial Matrix)

Subsequent Enzymatic Steps in Carnitine Synthesis from 3-Hydroxy-Nε-trimethyllysine

The biosynthesis of L-carnitine from its precursor, 3-hydroxy-Nε-trimethyllysine, involves a series of coordinated enzymatic reactions that take place in different cellular compartments. Following the initial hydroxylation of this compound in the mitochondria, the subsequent steps occur in the cytosol and involve three key enzymes that sequentially modify the molecule to form L-carnitine.

3-Hydroxy-Nε-trimethyllysine aldolase (HTMLA) is a cytosolic, pyridoxal (B1214274) phosphate-dependent enzyme that catalyzes the second step in the carnitine biosynthesis pathway. mdpi.comnih.govwikipedia.org Its primary function is to cleave 3-hydroxy-Nε-trimethyllysine (HTML), the product of the first reaction. nih.gov This aldolytic cleavage results in the formation of two products: 4-N-trimethylaminobutyraldehyde (TMABA) and glycine. mdpi.comnih.govmdpi.com

Despite the characterization of its activity, the specific gene encoding for HTMLA in mammals remains elusive. mdpi.comwikipedia.org Research has indicated that other enzymes with broad substrate specificity, such as serine hydroxymethyltransferase (SHMT) or L-threonine aldolase, may be responsible for carrying out this catalytic function in human tissues. mdpi.comwikipedia.org

Following the cleavage of HTML, the resulting 4-N-trimethylaminobutyraldehyde (TMABA) is acted upon by 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH). creative-proteomics.com This cytosolic enzyme belongs to the aldehyde dehydrogenase (ALDH) family, and in humans, it is identified as ALDH9A1. hmdb.caplos.orgdrugbank.com

TMABA-DH catalyzes the irreversible, NAD-dependent oxidation of TMABA. hmdb.caplos.org This reaction converts the aldehyde group of TMABA into a carboxylic acid, yielding the product γ-butyrobetaine (also known as 4-N-trimethylammoniobutanoate). creative-proteomics.comhmdb.cawikipedia.org The enzyme is expressed in various tissues, with particularly high levels found in the liver and kidneys. plos.org

The final step in the synthesis of L-carnitine is catalyzed by γ-butyrobetaine hydroxylase (BBOX), also known as gamma-butyrobetaine dioxygenase. wikipedia.orgnih.gov This enzyme is a member of the non-heme Fe(II)- and 2-oxoglutarate-dependent oxygenase superfamily. nih.govnih.gov The reaction it catalyzes is the stereospecific hydroxylation of γ-butyrobetaine at the C3 position to form L-carnitine. creative-proteomics.comwikipedia.org This catalytic process requires 2-oxoglutarate and molecular oxygen as co-substrates, and it produces succinate (B1194679) and carbon dioxide as byproducts. wikipedia.org In humans, the expression of BBOX is largely confined to the liver, kidney, and brain. wikipedia.orgmedlink.com

4-N-Trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH)

Inter-Compartmental Transport of Intermediates in Carnitine Biosynthesis

The biosynthesis of carnitine is a spatially organized pathway that necessitates the transport of intermediates across both mitochondrial membranes and between different organs. nih.govmedlink.comresearchgate.net

Mitochondria to Cytosol: The pathway initiates inside the mitochondria with the hydroxylation of this compound to 3-hydroxy-Nε-trimethyllysine (HTML). nih.gov HTML is then exported from the mitochondrial matrix to the cytosol. nih.govresearchgate.net

Cytosolic Reactions: Within the cytosol, HTML is converted to γ-butyrobetaine through the sequential actions of HTMLA and TMABA-DH. nih.govresearchgate.net

Inter-Organ Transport: While many tissues can synthesize γ-butyrobetaine, the final conversion to L-carnitine is restricted to the liver, kidneys, and brain, as these are the primary sites of BBOX activity in humans. wikipedia.orgmedlink.com Consequently, γ-butyrobetaine is released from the tissues where it is produced (such as skeletal muscle) into the bloodstream and transported to the liver and kidneys. medlink.com

Final Distribution: After its synthesis in the liver and kidneys, L-carnitine is released back into the circulation to be distributed and taken up by other tissues, particularly high-energy-demand tissues like skeletal and heart muscle, which rely on this transport for their carnitine supply. medlink.comnih.gov The cellular uptake of carnitine is mediated by specific transporters, such as the organic cation/carnitine transporter novel type 2 (OCTN2). nih.gov

This compound as a Precursor for Trimethylamine (B31210) N-Oxide (TMAO)

In addition to its essential role as an intermediate in carnitine biosynthesis, this compound (TML) also serves as a dietary precursor for the production of trimethylamine N-oxide (TMAO). nih.govcsuohio.eduuzh.ch The generation of TMAO from dietary compounds is a metabolic process that depends on the activity of the gut microbiota. csuohio.edujci.org

The transformation of dietary TML into TMAO is a two-stage process that highlights the collaboration between the gut microbiome and host metabolism. mdpi.commdpi.com

First, specific bacteria within the gut microbiota metabolize TML, cleaving the trimethylamine group to produce trimethylamine (TMA). nih.govjci.orgmicroba.com This TMA is then absorbed from the intestinal lumen into the portal circulation and transported to the liver. microba.com

In the second stage, the host's hepatic flavin-containing monooxygenase 3 (FMO3) enzyme catalyzes the oxidation of TMA to form TMAO. mdpi.commdpi.com While isotope-labeling studies have confirmed that TML can act as a substrate for this pathway, the rate of its conversion to TMA by gut microbes appears to be slow. nih.govjci.org Research involving both human and mouse fecal cultures has shown that, compared to other precursors like choline (B1196258) and carnitine, TML is not as readily converted to TMA. nih.govjci.org Moreover, studies in animal models have demonstrated that dietary supplementation with TML does not significantly elevate plasma TMAO levels, suggesting that TML is not a major dietary driver of TMAO generation in vivo. nih.govjci.org

Hepatic Oxidation of TMA to TMAO

The trimethylamine (TMA) produced from the metabolism of this compound by the gut microbiota is absorbed from the intestine and transported to the liver. mdpi.com In the liver, TMA undergoes oxidation to form trimethylamine N-oxide (TMAO). mdpi.comnih.gov This biotransformation is primarily mediated by a family of enzymes known as flavin-containing monooxygenases (FMOs). uniprot.orgfrontiersin.org

Research has identified five functional FMO isoforms in humans, with FMO3 being the principal enzyme responsible for the N-oxygenation of TMA in the adult human liver. nih.govuniprot.orgnih.gov While other FMO isoforms exist, FMO3 exhibits the highest catalytic efficiency for this specific reaction. nih.govnih.gov Studies have shown that the enzymatic activity of FMO3 is approximately 10 to 15 times greater than that of FMO1, another isoform capable of oxidizing TMA. mdpi.comnih.gov The contribution of other FMOs, such as FMO2, FMO4, and FMO5, to TMA oxidation is considered minimal under normal physiological conditions. nih.gov

The expression and activity of FMO3 can be influenced by several factors, including genetic polymorphisms and gender. mdpi.comnih.gov Certain genetic variants of the FMO3 gene can lead to reduced enzyme activity, which is the underlying cause of the metabolic disorder trimethylaminuria, also known as "fish odor syndrome". uniprot.orgnih.gov Furthermore, studies in mice have indicated that FMO3 expression is lower in males due to the inhibitory effects of testosterone. mdpi.com

The kinetic properties of human FMO3 have been characterized, revealing its high affinity and capacity for TMA oxidation. These enzymatic characteristics underscore its central role in the metabolic clearance of TMA. nih.gov

Kinetic Parameters of Human FMO3 for TMA N-Oxygenation

| Enzyme Source | Apparent Km (μM) | Apparent Vmax (nmol/nmol FMO3/min) | Reference |

|---|---|---|---|

| Recombinant human FMO3 | 28 ± 1 | 36.3 ± 5.7 | nih.gov |

| Human liver microsomes | 13.0 - 54.8 | Not directly comparable | nih.gov |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. Vmax (maximum velocity) represents the maximum rate of the reaction.

Biological Roles and Functional Significance of N Trimethyllysine

Role in Post-Translational Modification of Proteins

Post-translational modifications are crucial for diversifying the functions of proteins, and N-trimethyllysine is a key player in this process. cellculturecompany.com These modifications can alter a protein's structure, stability, where it is located within the cell, and its activity, thereby allowing a single protein to have multiple functions. cellculturecompany.com

Influence on Protein Structure, Function, and Intermolecular Interactions

The methylation of lysine (B10760008) residues to form this compound can significantly impact a protein's biophysical properties. mdpi.comnih.gov The addition of three methyl groups increases the size and hydrophobicity of the lysine side chain. nih.gov Unlike other lysine modifications such as acetylation, which neutralizes the positive charge, trimethylation results in a permanent positive charge on the lysine residue due to the formation of a quaternary trimethylammonium group. mdpi.com

This permanent positive charge and altered size can influence how a protein folds and interacts with other molecules. mdpi.comnih.gov For instance, the methylation of non-histone proteins can regulate protein-protein interactions, which in turn affects their stability, where they are located in the cell, and their ability to bind to DNA. mdpi.com

Impact on Protein Stability and Subcellular Localization

Post-translational modifications, including lysine methylation, are known to regulate the stability and subcellular localization of proteins. mdpi.comnih.govoup.com The addition of methyl groups can either create or block docking sites for other proteins, thereby influencing the formation of protein complexes and their subsequent location within the cell. nih.gov For example, the methylation status of certain proteins can dictate whether they are targeted for degradation or transported to specific cellular compartments like the nucleus or cytoplasm. cellculturecompany.commdpi.com

Enzymatic Studies and Regulatory Mechanisms of N Trimethyllysine Metabolism

Detailed Biochemical and Structural Characterization of N-Trimethyllysine Modifying Enzymes

The generation and removal of the trimethyl group on lysine (B10760008) residues are catalyzed by two main classes of enzymes: methyltransferases and demethylases. These enzymes exhibit distinct mechanisms, structures, and substrate specificities that are fundamental to their biological roles.

Protein lysine methyltransferases (KMTs) are responsible for attaching methyl groups to lysine residues. Specifically, the trimethylation of lysine is catalyzed by SET domain-containing proteins, such as the SUV39 and MLL families, and the non-SET domain methyltransferase DOT1L. mdpi.com These enzymes utilize S-adenosylmethionine (SAM) as the methyl group donor, converting it to S-adenosylhomocysteine (SAH) in the process. mdpi.com

The catalytic process follows a structured mechanism where SAM binding precedes substrate binding, forming a ternary enzyme-cofactor-substrate complex. nih.gov The kinetic mechanism can vary depending on the specific enzyme and reaction conditions. For instance, studies on some SET domain proteins suggest that under conditions favoring monomethylation, the reaction follows a random or ordered mechanism. nih.govacs.org However, for successive reactions leading to trimethylation, the mechanism appears to be a hybrid ping-pong-like process, involving the release and rebinding of SAM/SAH between methyl transfer steps. nih.govacs.org

Table 1: Kinetic Properties of Selected Lysine Methyltransferases This table includes data for representative lysine methyltransferases to illustrate typical kinetic parameters. Specific values for all TML-producing enzymes are subject to ongoing research.

| Enzyme | Substrate | Km (Substrate) | Km (SAM) | IC50 (Inhibitor) | Notes |

|---|---|---|---|---|---|

| G9a (murine) | Histone H3 Peptide (1-17) | Data not specified | Data not specified | N/A | Capable of mono-, di-, and trimethylation of H3K9. oup.com |

| SETD7 | N/A | Data not specified | Data not specified | ~15.9 µM (DC21) | Inhibitor DC21 acts as a lead compound for studying SETD7 function. nih.gov |

| Rubisco LSMT (pea) | des(methyl) Rubisco | Data not specified | Data not specified | N/A | Catalyzes trimethyllysine formation via a processive mechanism. acs.org |

The removal of methyl groups from lysine is performed by lysine demethylases (KDMs), which are divided into two primary families based on their catalytic mechanism. mdpi.com

The first family is the flavin adenine (B156593) dinucleotide (FAD)-dependent lysine-specific demethylases (LSDs), such as KDM1A/LSD1. mdpi.commdpi.com These enzymes catalyze amine oxidation via their FAD cofactor. biologists.com This mechanism requires a protonated nitrogen on the lysine residue to act as a hydrogen donor. biologists.com Consequently, LSD-family enzymes can only demethylate mono- and dimethylated lysines and are incapable of removing the methyl group from a trimethylated lysine, which lacks a proton on its quaternary ammonium (B1175870) group. mdpi.combiologists.com

The second and larger family consists of the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs or JmjC KDMs). mdpi.comnih.gov These enzymes are Fe(II)- and 2-oxoglutarate (2OG)-dependent dioxygenases. mdpi.comrsc.org Their chemical versatility allows them to demethylate mono-, di-, and trimethylated lysines. mdpi.comrsc.org The catalytic cycle involves the Fe(II) center, coordinated within the active site, activating molecular oxygen. This reacts with the 2-oxoglutarate cosubstrate to generate a highly reactive Fe(IV)-oxo (ferryl) intermediate, releasing succinate (B1194679) and CO2. rsc.org This powerful oxidizing species then hydroxylates a methyl group on the trimethyllysine substrate, forming an unstable N-hydroxymethyl hemiaminal intermediate. biologists.comrsc.org This intermediate spontaneously decomposes, releasing the demethylated lysine and one molecule of formaldehyde. biologists.comrsc.org

Structural biology has provided critical insights into how these enzymes recognize their substrates and cofactors.

Methyltransferases: The catalytic SET domain of KMTs characteristically folds into a knot-like structure that creates binding pockets for both SAM and the lysine substrate. mdpi.com Crystal structures of SETD7 reveal that upon inhibitor binding, a "post-SET" loop undergoes a conformational change to create a deep pocket that accommodates the inhibitor, highlighting the domain's flexibility during catalysis. researchgate.net The active site is a narrow channel that precisely orients the target lysine's ε-amino group for the SN2 attack on the methyl group of SAM. mdpi.comnih.gov

Demethylases: The catalytic core of JmjC KDMs is a conserved double-stranded β-helix fold, also known as a JmjC fold or cupin fold. rsc.org Within this structure, the active site Fe(II) ion is typically coordinated by a conserved His-X-Asp/Glu-XN-His facial triad (B1167595) of amino acid residues. rsc.org Crystal structures of the KDM4 (JMJD2) subfamily in complex with trimethylated histone peptides reveal a specific "methylammonium-binding pocket" that accommodates the trimethyllysine substrate. acs.orgacs.org This pocket uses a network of carbon-oxygen hydrogen bonds (CH···O) to coordinate the positively charged trimethylammonium group and position one of its methyl groups adjacent to the Fe(II) center for hydroxylation. acs.orgacs.org Key residues, such as Tyr176 and Asn291 in KDM4B, are strictly conserved and crucial for surrounding the methylated lysine. acs.org The cofactor 2-oxoglutarate is held in place by interactions with other conserved residues, such as Lys206 in KDM4A. researchgate.net

Enzymatic Mechanisms of Demethylases

Interplay of this compound Metabolism with Broader Cellular Metabolic Pathways

The metabolism of this compound is most prominently linked to the biosynthesis of L-carnitine, a molecule essential for cellular energy production. nih.gov Free TML, which is primarily sourced from the degradation of proteins containing TML residues (such as histones, myosin, and calmodulin), serves as the initial substrate for the carnitine biosynthesis pathway. mdpi.comcreative-proteomics.comrsc.org

This pathway consists of four enzymatic reactions:

Hydroxylation: In the mitochondria, this compound hydroxylase (TMLH), also known as trimethyllysine dioxygenase (TMLD), catalyzes the first and rate-limiting step. nih.govcreative-proteomics.comfrontiersin.org This Fe(II) and 2-oxoglutarate-dependent oxygenase hydroxylates TML to form (2S,3S)-3-hydroxy-Nε-trimethyllysine (HTML). rsc.org

Cleavage: HTML is transported to the cytosol and cleaved by HTML aldolase (B8822740) (HTMLA) into 4-N-trimethylaminobutyraldehyde (TMABA) and glycine. nih.govmdpi.com

Dehydrogenation: TMABA is then oxidized in the cytosol by TMABA dehydrogenase (TMABA-DH) to produce γ-butyrobetaine (γ-BB). nih.govmdpi.com

Final Hydroxylation: In the final step, γ-butyrobetaine hydroxylase (BBOX), another Fe(II)/2OG-dependent oxygenase, hydroxylates γ-BB to form L-carnitine. mdpi.comcreative-proteomics.com

This pathway directly connects protein turnover and lysine metabolism with fatty acid metabolism. L-carnitine is indispensable for the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix for β-oxidation, a primary energy source for tissues like the heart and skeletal muscle. mdpi.commdpi.com Furthermore, the methylation reactions that produce TML consume SAM, linking TML synthesis to one-carbon metabolism and the methionine cycle.

Intracellular and Systemic Regulatory Networks Governing this compound Homeostasis

The balance of this compound is maintained through a combination of intracellular and systemic regulatory mechanisms that control its synthesis, degradation, and availability.

Systemic Regulation: Systemically, TML levels can be supplied by diet, as it is present in various plant- and animal-derived foods. frontiersin.orgresearchgate.net A major systemic regulator of carnitine homeostasis, and thus TML utilization, is the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα). jci.orgnih.gov PPARα is a ligand-activated transcription factor that acts as a sensor for fatty acids, particularly during states of energy deprivation like fasting. jci.orgnih.gov Activation of PPARα in tissues like the liver and heart leads to the transcriptional upregulation of genes involved in fatty acid oxidation. mdpi.comjci.org Crucially, PPARα also regulates genes involved in carnitine homeostasis. It has been shown to increase the expression of the carnitine transporter OCTN2, which enhances carnitine uptake into cells, and key enzymes in the carnitine biosynthesis pathway, such as BBOX1 and ALDH9A1 (which encodes TMABA-DH). nih.govplos.orgphysiology.org By increasing the capacity for carnitine synthesis and transport, PPARα activation directly impacts the metabolic demand for the precursor, this compound.

N Trimethyllysine in Disease Pathogenesis: Mechanistic Research Perspectives

Dysregulation of N-Trimethyllysine Biosynthesis and Metabolism in Pathological States

The balance of this compound (TML) is crucial for normal cellular function, and its dysregulation is increasingly recognized as a feature of various diseases. mdpi.comnih.gov This dysregulation can manifest as changes in the circulating levels of free TML or as aberrant patterns of TML as a post-translational modification on proteins. ontosight.ainih.gov

Observed Alterations in this compound Levels in Disease Contexts

Research has identified significant alterations in the concentration of circulating this compound in several pathological conditions. In the context of cardiovascular disease, elevated serum levels of TML have been strongly associated with the presence, severity, and prognosis of heart failure. frontiersin.orgnih.gov Studies have shown that TML levels are significantly higher in patients with heart failure compared to non-HF individuals (0.9 ± 0.5 vs. 0.6 ± 0.3 μM). frontiersin.orgnih.gov These increased levels also correlate with a higher risk of cardiovascular death and all-cause mortality in these patients. frontiersin.orgnih.gov Similarly, in patients presenting with acute coronary syndromes, higher plasma TML levels are associated with a greater risk of major adverse cardiac events (MACE) and long-term mortality. nih.gov The connection extends to cerebrovascular disease, where elevated TML levels in patients with ischemic stroke were independently associated with an increased risk of cardiovascular death and all-cause mortality. ahajournals.org

Beyond cardiovascular conditions, the metabolism of TML is implicated in other disorders. A deficiency in the enzyme trimethyllysine hydroxylase, epsilon (TMLHE), which is responsible for the first step of carnitine biosynthesis from TML, results in an accumulation of its substrate, this compound. pnas.org This X-linked inborn error of metabolism has been suggested as a risk factor for nondysmorphic autism. pnas.org In oncology, elevated levels of N6,N6,N6-Trimethyl-l-lysine have been strongly associated with death in cancer patients, highlighting its potential role in cancer progression. researchgate.net Specifically, it has been noted as a metabolite of interest in gastric cancer. nih.gov

Interactive Table: Observed Alterations in this compound (TML) Levels in Disease

| Disease State | Observed TML Alteration | Key Research Findings | Citations |

|---|---|---|---|

| Heart Failure | Elevated | Serum TML levels are associated with the presence, severity, and poor prognosis of chronic heart failure. | frontiersin.orgnih.govnih.gov |

| Acute Coronary Syndromes | Elevated | Higher plasma TML levels predict near- and long-term adverse cardiovascular events and mortality. | nih.govnih.gov |

| Ischemic Stroke | Elevated | Associated with an increased risk of cardiovascular death and all-cause mortality post-stroke. | ahajournals.org |

| Autism Spectrum Disorder | Elevated | Deficiency in the TML-metabolizing enzyme TMLHE, leading to TML accumulation, is a potential risk factor. | pnas.org |

| Cancer | Elevated | Associated with increased mortality and noted as a metabolite of interest in gastric cancer. | researchgate.netnih.gov |

Aberrant this compound Protein Modification Patterns

This compound is not only a metabolic intermediate but also a critical post-translational modification (PTM) of proteins, most notably histones. ontosight.ainih.gov This modification, where three methyl groups are added to a lysine (B10760008) residue, alters the biophysical properties of the protein. mdpi.comnih.gov The regulation of this process is dynamic, controlled by protein lysine methyltransferases (KMTs) that add methyl groups and lysine demethylases (KDMs) that remove them. nih.gov

Dysregulation of these "writer" and "eraser" enzymes is linked to the pathogenesis of various diseases, including cancer and inflammatory disorders. mdpi.comnih.govnih.gov Such dysregulation leads to aberrant patterns of protein methylation, which in turn affects protein function, stability, and interactions. ontosight.aimdpi.com When histone proteins are the target, these aberrant modifications can profoundly alter chromatin structure and gene expression, forming a basis for epigenetic dysregulation in disease. frontiersin.org For instance, the abnormal methylation of non-histone proteins like the tumor suppressor p53 has been reported, indicating that the impact of dysregulated lysine methylation extends beyond chromatin. mdpi.com This disruption of the normal methylation landscape is a key molecular feature in the onset and progression of multiple human diseases. mdpi.comgsconlinepress.com

Mechanistic Research Exploring Links to Specific Diseases

Mechanistic studies are beginning to unravel how dysregulated this compound contributes to specific disease pathologies, with a significant focus on its role in cancer epigenetics.

This compound in Cancer Pathogenesis

In cancer, the role of this compound is multifaceted, but its function as an epigenetic mark is among the most intensely studied. mdpi.comnih.gov The trimethylation of lysine residues on histone tails is a key mechanism for controlling gene expression. nih.gov The enzymes responsible for these modifications are often dysregulated in cancer, leading to a cascade of events that promote tumorigenesis. mdpi.comresearchgate.net Proteins involved in the synthesis, removal, or recognition of trimethylated lysine have been identified as contributors to cancer development. nih.gov

Contribution to Altered Gene Expression and Tumor Suppressor Gene Silencing in Research Models

The trimethylation of specific lysine residues on histones serves as a signal for either gene activation or repression. nih.gov Several trimethyllysine marks, particularly on Histone H3, are strongly associated with transcriptional repression and the formation of condensed, silent chromatin (heterochromatin). nih.govnih.gov

Research in cancer models has shown that the promoters of aberrantly silenced tumor suppressor genes are often characterized by these repressive marks. nih.govwjgnet.com For example, in colorectal cancer cells, trimethylation of Histone H3 at lysine 9 (H3K9me3) and lysine 27 (H3K27me3) are hallmarks of the silenced and DNA hypermethylated hMLH1 gene promoter. nih.gov The presence of these marks, which are established by specific KMTs, contributes directly to the transcriptional silencing of genes that would normally restrain cell growth. nih.govfrontiersin.org Studies in gastric cancer cell lines have similarly found that histone H3-K9 hypermethylation correlates with the silencing of tumor suppressor genes like p16 and MLH1. wjgnet.com This epigenetic silencing is a crucial event in the development and progression of many cancers. frontiersin.org

Interactive Table: Key Histone this compound Marks in Gene Regulation and Cancer

| Histone Mark | Typical Function | Role in Cancer Pathogenesis | Citations |

|---|---|---|---|

| H3K4me3 | Gene Activation | Generally associated with active gene promoters. | nih.govwjgnet.com |

| H3K9me3 | Gene Repression | Marks heterochromatin; found on silenced tumor suppressor genes. | nih.govnih.govwjgnet.com |

| H3K27me3 | Gene Repression | Marks facultative heterochromatin; involved in silencing developmental and tumor suppressor genes. | nih.govnih.gov |

| H3K36me3 | Gene Activation | Associated with transcriptional elongation and active gene bodies. | nih.gov |

| H4K20me3 | Gene Repression | Involved in DNA repair and maintaining chromatin compaction. | nih.gov |

Impact on Cell Proliferation and Differentiation Mechanisms in Disease Models

The epigenetic silencing of tumor suppressor genes and the altered expression of other critical genes directly impact fundamental cellular processes like proliferation and differentiation, which are deregulated in cancer. frontiersin.org By repressing genes that control the cell cycle or promote apoptosis, aberrant histone trimethylation patterns contribute to the unchecked proliferation characteristic of tumor cells. frontiersin.org

The metabolic state of a cancer cell is intrinsically linked to its epigenetic landscape. embopress.org Cancer cells reprogram their metabolism to fuel rapid growth, a process that involves increased uptake and utilization of nutrients like glutamine. nih.govembopress.org The glutamine-derived metabolite alpha-ketoglutarate (B1197944) (α-KG) is a necessary co-substrate for the Jumonji C domain-containing histone demethylases (KDMs), the enzymes that erase lysine methylation marks. embopress.org This provides a direct mechanism linking cellular metabolism to the dynamic regulation of histone trimethylation, thereby influencing gene expression and cellular decisions on proliferation and differentiation. embopress.org Furthermore, the one-carbon metabolism that supplies methyl groups for all methylation reactions, including that of histones, is also critical for cell proliferation. nih.gov Therefore, the dysregulation of this compound modifications on histones, driven by altered enzymatic activity and metabolic reprogramming, is a key mechanism by which cancer cells sustain their proliferative capacity and evade differentiation signals. embopress.org

This compound in Neurodegenerative Disorders

This compound (TML), a methylated derivative of the amino acid lysine, has garnered increasing attention in the context of neurodegenerative disorders. Primarily recognized as a precursor in the biosynthesis of L-carnitine, a molecule crucial for fatty acid metabolism and mitochondrial energy production, TML's involvement in brain pathology is an emerging area of research. researchgate.nettandfonline.com Its roles extend beyond metabolism, with implications in epigenetic regulation through histone methylation, a fundamental process in gene expression that can be dysregulated in various diseases. mdpi.com

Observed Associations in Brain Pathology Models

Research into the direct and indirect roles of this compound in neurodegenerative diseases has revealed several intriguing associations in various brain pathology models.

In the context of Parkinson's disease (PD) , a study analyzing cerebrospinal fluid (CSF) from unmedicated, mildly affected patients identified N-6-trimethyllysine as one of two biochemicals that best predicted the progression of motor symptoms over a period of up to 24 months. henryford.comnih.gov This finding suggests a potential link between TML metabolism and the advancing pathology of PD. Another study noted that while the dopamine (B1211576) metabolite homovanillate showed little correlation with worsening symptoms, a panel of compounds including TML in plasma provided a strong prediction of disease progression. henryford.comnih.gov Furthermore, research has pointed to the potential of targeting histone demethylases, which are involved in processes that can include TML, as a therapeutic strategy for ameliorating Huntington's disease, another neurodegenerative disorder. mdpi.com

In Huntington's disease (HD) , a severe neurodegenerative condition, alterations in the tyrosine and phenylalanine pathways have been observed. researchgate.net While the primary focus of this research was on other metabolites, the broader context of metabolic dysregulation in HD is relevant. Some studies have shown that inhibiting the carnitine system, for which TML is a precursor, can have ameliorative effects on disease symptoms in a Drosophila model of HD. mdpi.com This suggests that modulating pathways involving TML could have therapeutic potential.

Regarding Alzheimer's disease (AD) , much of the research has centered on Trimethylamine (B31210) N-oxide (TMAO), a gut microbiota-derived metabolite for which TML can be a precursor. oup.comresearchgate.net Elevated TMAO levels have been associated with the hallmark pathologies of AD, namely amyloid-beta and tau protein aggregation. researchgate.net TMAO is capable of crossing the blood-brain barrier and may promote neuroinflammation and neuronal damage, processes central to AD pathogenesis. oup.comresearchgate.netresearchgate.net While the direct role of TML in these processes is still under investigation, its position as a TMAO precursor links it to the broader metabolic and inflammatory dysregulation observed in AD.

The following table summarizes key findings from studies investigating the association of this compound in various neurodegenerative disorder models.

| Disease Model | Sample Type | Key Finding | Reference |

| Parkinson's Disease | Cerebrospinal Fluid (CSF) | N-6-trimethyllysine was a predictor of motor symptom progression. | henryford.comnih.gov |

| Parkinson's Disease | Plasma | A panel of compounds including TML strongly predicted disease progression. | henryford.comnih.gov |

| Huntington's Disease | Drosophila Model | Inhibition of the carnitine system (TML is a precursor) showed ameliorative effects. | mdpi.com |

| Alzheimer's Disease | General Research | TML is a precursor to TMAO, which is associated with AD pathology. | oup.comresearchgate.netresearchgate.net |

This compound and Cardiovascular Disease Research

This compound has been identified as a significant metabolite in the context of cardiovascular disease (CVD) research. Its association with cardiovascular risks is multifaceted, involving its role as a precursor to the pro-atherogenic molecule Trimethylamine N-oxide (TMAO) and potentially through TMAO-independent mechanisms.

Association with Cardiovascular Disease Risks (e.g., Heart Failure, Atherosclerosis) in Research Cohorts

Clinical studies have established a direct link between circulating levels of this compound and the risk of cardiovascular diseases. An untargeted metabolomics study involving initial and replication cohorts, and further validated in a large independent cohort, demonstrated that TML levels are independently associated with an increased risk of major adverse cardiovascular events (MACE) and mortality. researchgate.net Specifically, higher plasma TML concentrations were found to be a significant predictor of incident MACE within a 3-year follow-up and all-cause mortality over a 5-year period. researchgate.net

These findings position TML as a prognostic biomarker for cardiovascular risk, independent of traditional risk factors. The association of TML with CVD risks such as heart failure and atherosclerosis is an area of active investigation, with the understanding that elevated TML may reflect underlying metabolic perturbations that contribute to the pathogenesis of these conditions.

This compound as a Precursor to TMAO and its Observed Cardiovascular Associations

A significant aspect of TML's role in cardiovascular disease is its function as a nutrient precursor for the gut microbiota-dependent generation of Trimethylamine (TMA), which is subsequently converted in the liver to Trimethylamine N-oxide (TMAO). oup.comresearchgate.net TMAO has been extensively studied and is recognized as a pro-atherogenic and pro-thrombotic molecule.

The process begins with dietary intake of TML, which is abundant in both plant and animal-derived foods. researchgate.net Gut microbes metabolize TML into TMA. TMA is then absorbed and transported to the liver, where flavin-containing monooxygenases (FMOs) oxidize it to TMAO. oup.com Elevated plasma TMAO levels have been consistently associated with an increased risk of atherosclerosis, thrombosis, heart failure, and other adverse cardiovascular events in numerous clinical and preclinical studies. The mechanisms by which TMAO promotes cardiovascular disease are thought to include enhancement of macrophage cholesterol accumulation, promotion of foam cell formation, and increased platelet reactivity.

Investigation of TMAO-Independent Associations of this compound with Cardiovascular Risks

While the TML-TMA-TMAO pathway is a critical link between TML and cardiovascular disease, research has also explored the possibility of TMAO-independent associations. Studies have shown that despite being a precursor, the conversion of TML to TMA by the gut microbiota is a relatively slow process. researchgate.net Furthermore, in mouse models, dietary supplementation with TML did not lead to a significant elevation in plasma TMAO levels or an increase in thrombosis potential, in contrast to the effects of other TMAO precursors like choline (B1196258). researchgate.net

These findings suggest that TML may exert effects on cardiovascular risk through pathways that are not solely dependent on TMAO generation. Although TML was identified as a strong predictor of incident CVD risks, it does not appear to be a major microbial source for TMAO generation in vivo. researchgate.net The independent predictive value of TML for cardiovascular events, even after adjusting for TMAO levels in some analyses, points towards alternative or additional mechanisms. These could be related to its role in carnitine biosynthesis, its impact on mitochondrial function, or its involvement in other metabolic pathways that are yet to be fully elucidated.

Genetic Variations Affecting this compound Metabolism (e.g., TMLHE Gene Mutations)

Genetic factors can influence the metabolism of this compound and, consequently, impact pathways relevant to both neurodevelopment and cardiovascular health. A key gene in this context is TMLHE, which encodes the enzyme ε-N-trimethyllysine hydroxylase. This enzyme catalyzes the first step in the carnitine biosynthesis pathway, the conversion of trimethyllysine to 3-hydroxy-N-trimethyllysine. researchgate.netresearchgate.net

Mutations in the TMLHE gene can lead to a deficiency of this enzyme. Interestingly, individuals with this deficiency have been reported to exhibit neurodevelopmental disorders such as non-dysmorphic autism, despite having only mildly decreased or even normal plasma carnitine levels. faimallusr.com This suggests that the neurological manifestations may not be solely due to impaired carnitine production but could be related to the accumulation of TML or a deficiency of its downstream metabolites other than carnitine. The observation of significant brain alterations in the presence of near-normal plasma carnitine underscores the complex role of TML metabolism in brain development and function. faimallusr.com

While genome-wide association studies (GWAS) have been conducted to identify genetic loci associated with TML levels, no variants have reached genome-wide significance to date. researchgate.net However, the identification of suggestive loci indicates that further research with larger cohorts may yet uncover genetic determinants of circulating TML concentrations. Understanding the genetic architecture of TML metabolism is crucial for elucidating the mechanisms by which this compound influences disease risk and for identifying individuals who may be genetically predisposed to conditions associated with altered TML levels.

Utilization of Disease Models to Elucidate this compound’s Pathological Roles

The intricate roles of this compound (TML) in various disease states are being progressively unraveled through the use of sophisticated disease models. These models, ranging from genetically modified organisms to cell culture systems, provide invaluable platforms to dissect the molecular mechanisms by which TML contributes to pathology.

One of the primary areas of investigation has been the role of TML in cardiovascular diseases. researchgate.netfrontiersin.orgnih.govnih.govahajournals.org Studies have shown a strong association between elevated serum levels of TML and the presence, severity, and prognosis of heart failure. frontiersin.org TML is a precursor for the gut microbiota-dependent generation of trimethylamine N-oxide (TMAO), a metabolite linked to atherosclerosis and thrombosis. frontiersin.orgjci.org Animal models have been instrumental in exploring this connection. For instance, studies in mice have demonstrated that dietary supplementation with TML can lead to increased plasma TMAO levels. jci.org However, the direct impact of TML on atherogenesis appears complex, as some studies in mice did not show a heightened thrombosis potential with TML supplementation alone. jci.org

A significant breakthrough in understanding TML's role in cardiac pathology came from the development of a knockout mouse model for the trimethyllysine hydroxylase epsilon (TMLHE) gene. osi.lvresearchgate.netnih.govresearchgate.netnih.gov TMLHE is the first enzyme in the carnitine biosynthesis pathway, for which TML is a substrate. mdpi.com Inactivation of the TMLHE gene in mice resulted in a significant decrease in carnitine levels and a large increase in the enzyme's substrate, TML. osi.lvresearchgate.net These TMLHE knockout mice exhibited a cardioprotective phenotype against ischemia-reperfusion injury, with a smaller infarct size compared to wild-type mice. researchgate.netnih.gov This protection was attributed to the prevention of ischemia-reperfusion-induced reactive oxygen species (ROS) production in cardiac mitochondria due to decreased long-chain acylcarnitine synthesis. researchgate.net

The role of TML in neurological disorders has also been a subject of investigation, particularly in the context of autism spectrum disorder (ASD). osi.lvresearchgate.netnih.gov Deletions in the TMLHE gene were identified in individuals with ASD, leading to the hypothesis that carnitine deficiency might be a contributing factor. osi.lvresearchgate.net To test this, researchers developed a TMLHE knockout mouse model. osi.lvresearchgate.netnih.gov While these mice showed significantly reduced carnitine levels and elevated TML, they did not exhibit any significant social, cognitive, or repetitive-behavior changes associated with ASD, nor was their muscle strength or coordination affected. osi.lvresearchgate.netnih.gov This suggests that TMLHE deficiency and the resulting low carnitine levels may not be directly causal for ASD phenotypes in this model. osi.lvresearchgate.net

In the realm of cancer research, the involvement of TML is primarily linked to its role in epigenetic regulation through histone methylation. researchgate.netmdpi.com Dysregulation of protein methylation, including the trimethylation of lysine residues on histones, is associated with various cancers. mdpi.com Cell culture models have been employed to study these mechanisms. For example, in different cancer cell lines, treatment with certain inhibitors has been shown to increase the levels of free TML, likely due to the degradation of methylated proteins like histones. researchgate.net Furthermore, enzymes that demethylate histones, known as lysine demethylases (KDMs), are being explored as therapeutic targets in cancer. researchgate.net The overexpression or deregulation of certain KDM subfamilies has been linked to tumorigenesis, and inhibitors are being developed and tested in preclinical models. researchgate.net

The following interactive table summarizes key findings from disease models used to study the pathological roles of this compound.

| Disease Area | Model System | Key Genetic/Experimental Manipulation | Major Findings | Pathological Role Implication |

| Cardiovascular Disease | Mouse Model | TMLHE gene knockout | Reduced infarct size after ischemia-reperfusion; Decreased ROS production in cardiac mitochondria. researchgate.netnih.gov | Elevated TML metabolism via the carnitine pathway may contribute to ischemic heart damage. |

| Human Cohort Studies | Measurement of serum TML levels | Elevated TML associated with heart failure presence, severity, and poor prognosis. frontiersin.org | TML is a potential biomarker and may be involved in the pathogenesis of heart failure. | |

| Neurological Disorders | Mouse Model | TMLHE gene knockout | No significant ASD-like behavioral phenotypes despite low carnitine and high TML levels. osi.lvresearchgate.netnih.gov | Direct causal link between TMLHE deficiency and ASD is not supported by this model. |

| Cancer | Cancer Cell Lines | Treatment with metabolic inhibitors | Increased intracellular levels of free TML. researchgate.net | TML levels can be indicative of altered protein methylation dynamics in cancer. |

| Preclinical Cancer Models | Targeting histone demethylases (KDMs) | Inhibition of specific KDMs shows anti-tumor potential. researchgate.net | Dysregulation of TML on histones is a key component of cancer epigenetics. |

Advanced Analytical Methodologies for N Trimethyllysine Research

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become a cornerstone in the analysis of post-translational modifications (PTMs) and related metabolites. researchgate.net Its high sensitivity and throughput capabilities have made it an indispensable tool for characterizing PTMs on a global scale. researchgate.net

High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) for Quantification

A powerful and widely used method for the quantitative analysis of TML is High-Performance Liquid Chromatography coupled with Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS). researchgate.netplos.org This technique combines the separation capabilities of HPLC with the sensitive and specific detection of tandem mass spectrometry. creative-biolabs.comddtjournal.com The process typically involves separating TML from other components in a biological sample using a reversed-phase column before it is ionized by ESI and analyzed by the mass spectrometer. researchgate.net

One of the key advantages of this method is its ability to provide accurate quantification without the need for derivatization of the analyte. researchgate.net For instance, a previously developed HPLC-ESI-MS/MS method for analyzing N(G)-methylarginines was successfully adapted to quantify TML in various vegetables. researchgate.netplos.org In such analyses, specific mass transitions are monitored to ensure accurate identification and quantification. For TML, the transition from the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 189.2 to a specific fragment ion (e.g., m/z 130) is often used for quantification, while other transitions can be used for confirmation. plos.org The high sensitivity of this method allows for the detection of TML at very low concentrations, with detection limits reported in the nanomolar range. plos.org

| Parameter | Description | Reference |

|---|---|---|

| Separation Technique | High-Performance Liquid Chromatography (HPLC) | researchgate.netplos.org |

| Ionization Source | Electrospray Ionization (ESI) | researchgate.netplos.org |

| Mass Analyzer | Tandem Mass Spectrometry (MS/MS) | researchgate.netplos.org |

| Precursor Ion (m/z) | 189.2 [M+H]⁺ | plos.org |

| Quantification Transition (m/z) | 189.2 → 130 | plos.org |

| Confirmation Transitions (m/z) | 189.2 → 84 and 189.2 → 60 | plos.org |

| Detection Limit | 10 nmol/L | plos.org |

Stable-Isotope-Dilution Tandem Mass Spectrometry for Precise Quantification

For the most precise and accurate quantification of TML, stable-isotope-dilution tandem mass spectrometry is the gold standard. nih.govnih.gov This method involves "spiking" a sample with a known amount of a stable isotope-labeled version of TML, such as d9-(trimethyl)TML. nih.gov This isotopically labeled internal standard is chemically identical to the endogenous TML but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium).

Because the internal standard and the analyte behave identically during sample preparation, extraction, and ionization, any sample loss or variation in instrument response affects both equally. researchgate.net By measuring the ratio of the signal from the endogenous TML to the signal from the known amount of the internal standard, a highly accurate and precise concentration can be determined. nih.govresearchgate.net This approach has been successfully used to confirm the association between TML levels and cardiovascular disease risk in large patient cohorts. nih.govjci.org The accuracy of this method is demonstrated by low coefficients of variance and high recovery rates across a range of concentrations. nih.gov

Proteomics Approaches for Identification and Quantification of Protein-Bound N-Trimethyllysine

Identifying and quantifying TML that is incorporated into proteins as a post-translational modification (PTM) presents a greater challenge. "Bottom-up" or "shotgun" proteomics is a common strategy employed for this purpose. washington.edu This approach involves several key steps:

Protein Isolation and Digestion: The protein mixture is isolated from the biological sample, and the proteins are enzymatically digested, typically with trypsin, into smaller peptides. washington.edu

Peptide Separation: The resulting peptide mixture is then separated using liquid chromatography (LC). washington.edu

Mass Spectrometry Analysis: The separated peptides are analyzed by tandem mass spectrometry (MS/MS) to determine their amino acid sequence. washington.edu

To specifically analyze peptides containing TML, enrichment strategies may be necessary to isolate these modified peptides from the vast excess of unmodified peptides. washington.edu Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be combined with these methods to compare the abundance of TML-containing proteins between different samples. thermofisher.comacs.org For example, a method called CLASPI (cross-linking-assisted and SILAC-based protein identification) has been developed to identify proteins that specifically interact with trimethylated histone H3 lysine (B10760008) 4 (H3K4Me3), a well-known TML-containing PTM. acs.org This technique combines photo-cross-linking with SILAC-based quantitative mass spectrometry to capture and identify proteins that bind to this specific modification. acs.org

| Step | Description | Reference |

|---|---|---|

| 1. Protein Isolation | Extraction of protein mixture from biological samples. | washington.edu |

| 2. Protein Digestion | Enzymatic cleavage of proteins into smaller peptides (e.g., using trypsin). | washington.edu |

| 3. Peptide Fractionation/Enrichment | Separation or enrichment of peptides, potentially targeting TML-containing peptides. | washington.edu |

| 4. LC-MS/MS Analysis | Separation of peptides by liquid chromatography followed by sequencing via tandem mass spectrometry. | washington.edu |

| 5. Data Analysis | Matching peptide fragmentation patterns to protein databases to identify proteins and PTMs. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical tool that provides detailed structural and quantitative information about molecules. fepbl.comfepbl.com A key advantage of NMR is that it is non-destructive, preserving the integrity of the sample for further analysis. fepbl.comfepbl.com

Structural Elucidation of this compound and its Metabolites

NMR spectroscopy is invaluable for determining the precise molecular structure of TML and its metabolites. fepbl.commdpi.com Through various one- and two-dimensional NMR techniques, researchers can gain insights into the chemical environment of each atom within a molecule. mdpi.com For example, early studies on the carnitine biosynthesis pathway utilized basic NMR techniques to identify TML as the natural substrate and 3-hydroxy-N-trimethyllysine (HTML) as the product of the first enzymatic step. nih.gov More advanced multidimensional NMR techniques can be used to determine the conformation and stereochemistry of these molecules, which is often challenging with other methods. fepbl.com

Application in Enzymatic Mechanism and Stereochemistry Studies (e.g., TMLH Product)

NMR spectroscopy has been instrumental in studying the mechanism and stereochemistry of enzymes involved in TML metabolism, such as Trimethyllysine Hydroxylase (TMLH). researchgate.net By monitoring the enzymatic reaction directly in the NMR tube, researchers can observe the conversion of the substrate to the product in real-time. researchgate.net

A combination of synthetic and NMR-based investigations provided direct evidence that human TMLH catalyzes the stereoselective conversion of (2S)-Nε-trimethyllysine to (2S,3S)-3-hydroxy-Nε-trimethyllysine. researchgate.net In these studies, synthetic standards of the possible stereoisomers of the product were compared to the product formed by the recombinant TMLH enzyme. researchgate.net The addition of the synthetic (2S,3S)-stereoisomer to the reaction mixture resulted in an increase in the product signals in the NMR spectrum, confirming the stereochemistry of the enzymatic product. researchgate.net Furthermore, NMR can be used to study the binding of TML and its analogues to the active site of enzymes like TMLH, providing valuable information for the design of inhibitors. rsc.orgrtu.lv

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the isolation and quantification of this compound (TML) from complex biological matrices. These methods leverage the differential partitioning of molecules between a stationary phase and a mobile phase to achieve separation.

Ion-Exchange Chromatography for Amino Acid Separation

Ion-exchange chromatography (IEC) is a robust method for separating amino acids, including TML, based on their net electrical charge. nih.govnih.gov The process typically begins with the hydrolysis of a biological sample to liberate individual amino acids from proteins. This hydrolysate is subsequently introduced into an IEC column for separation. nih.gov

The fundamental principle of separation in IEC hinges on the pH of the buffer, which constitutes the mobile phase, and the isoelectric point (pI) of the amino acids. cytivalifesciences.com this compound, a basic amino acid, carries a net positive charge at a pH below its pI. Consequently, for the separation of TML and other basic amino acids, a cation-exchange resin, which has negatively charged functional groups, is commonly employed as the stationary phase. nih.govcytivalifesciences.com When the amino acid mixture is passed through the column, the positively charged TML molecules bind to the negatively charged resin. cytivalifesciences.com

Elution, the process of releasing the bound amino acids, is accomplished by altering the composition of the mobile phase. This is typically achieved by creating a pH gradient or by increasing the salt concentration of the buffer. cytivalifesciences.com These changes modify the charge of the bound amino acids or introduce competing ions, respectively, leading to their differential release from the resin. The separated amino acids are then detected, often through a post-column reaction with a derivatizing agent like ninhydrin (B49086), and quantified. nih.gov

Table 1: Key Parameters in Ion-Exchange Chromatography for TML Separation

| Parameter | Description | Relevance to TML Separation |

|---|---|---|

| Stationary Phase | A solid support matrix with covalently bound, charged functional groups. | Cation-exchange resins are utilized to bind the positively charged TML. nih.gov |

| Mobile Phase | A buffered aqueous solution that carries the sample through the column. | The pH and ionic strength of the buffer are critical for controlling the retention and elution of TML. cytivalifesciences.com |

| pH | A measure of the acidity or alkalinity of the mobile phase. | The pH is carefully controlled to ensure TML maintains a positive charge for effective binding to the cation-exchange resin. cytivalifesciences.com |

| Ionic Strength | The concentration of ions in the mobile phase. | Increasing the ionic strength of the buffer is a common method for eluting TML from the column. cytivalifesciences.com |

| Detection | The method used to visualize and quantify the separated amino acids. | Post-column derivatization with ninhydrin or other reagents is a widely used detection method. nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional high-performance liquid chromatography (HPLC) for the analysis of this compound. UPLC systems employ columns packed with smaller particles (typically less than 2 µm), which allows for higher operating pressures and flow rates. rsc.orgjci.org This results in faster analysis times, improved peak resolution, and enhanced sensitivity. rsc.orgjci.org

For the analysis of TML, UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS), a combination that provides exceptional specificity and sensitivity for quantification in diverse biological samples. tandfonline.comresearchgate.net In this setup, the UPLC system separates TML from other sample components before it enters the mass spectrometer, which then provides precise mass-to-charge ratio measurements for unequivocal identification and quantification. tandfonline.comresearchgate.net

To further enhance chromatographic performance and detection, TML is often chemically derivatized. For example, derivatization with reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) can be employed, allowing for highly sensitive fluorescence detection in addition to mass spectrometric analysis. rsc.org

Table 2: Comparison of UPLC and HPLC for TML Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Sensitivity | Good | Higher |

| System Pressure | Lower | Higher |

Development and Application of this compound Analogues as Research Probes